Product packaging for Boc-3,5-diiodo-L-thyronine(Cat. No.:CAS No. 178877-78-6)

Boc-3,5-diiodo-L-thyronine

Cat. No.: B062028
CAS No.: 178877-78-6
M. Wt: 625.2 g/mol
InChI Key: GITVZOAWZWYUTL-INIZCTEOSA-N
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Description

Boc-3,5-diiodo-L-thyronine is a strategically protected and iodinated derivative of the endogenous thyroid hormone thyronine. This compound serves as a crucial synthetic intermediate and a chemical tool in endocrine and metabolic research, particularly for investigating the structure-activity relationships (SAR) of thyroid hormone analogs. Its primary research value lies in its role as a precursor in the synthesis of more complex thyronine derivatives, including reverse (rT3) and branched-chain analogs, enabling the study of their affinity and efficacy for thyroid hormone receptors (TRα and TRβ). The tert-butoxycarbonyl (Boc) protecting group on the amino function enhances the compound's stability and solubility in organic solvents, facilitating precise synthetic manipulations. The specific 3,5-diiodo substitution pattern is fundamental for binding to thyroid hormone transport proteins and is a key structural feature in the natural hormone precursor, thyroxine (T4). Researchers utilize this compound to probe the mechanisms of thyroid hormone action, receptor binding dynamics, and intracellular signaling pathways. It is an invaluable asset for developing novel receptor ligands and for metabolic studies aimed at understanding disorders such as hypothyroidism, hyperthyroidism, and thyroid hormone resistance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21I2NO6 B062028 Boc-3,5-diiodo-L-thyronine CAS No. 178877-78-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21I2NO6/c1-20(2,3)29-19(27)23-16(18(25)26)10-11-8-14(21)17(15(22)9-11)28-13-6-4-12(24)5-7-13/h4-9,16,24H,10H2,1-3H3,(H,23,27)(H,25,26)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITVZOAWZWYUTL-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21I2NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437729
Record name Boc-3,5-diiodo-L-thyronine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

625.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178877-78-6
Record name Boc-3,5-diiodo-L-thyronine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of Boc 3,5 Diiodo L Thyronine

Advanced Synthetic Strategies for Boc-Protected Diiodothyronine

The construction of the diaryl ether linkage and the maintenance of the stereochemical integrity of the L-alanine side chain are the central challenges in the synthesis of Boc-3,5-diiodo-L-thyronine. Advanced synthetic strategies have been developed to address these challenges efficiently.

Preparation from Boc-Protected Diiodotyrosine Precursors

A primary and effective method for the synthesis of this compound involves the use of Boc-3,5-diiodo-L-tyrosine as a key precursor. This approach hinges on the formation of the characteristic diaryl ether bond of the thyronine structure. A common strategy is the iodination of Boc-L-tyrosine to yield Boc-3,5-diiodo-L-tyrosine. researchgate.net This di-iodinated precursor is then coupled with a suitable phenolic partner.

One established method involves the coupling of an N-protected-3,5-diiodo-L-tyrosine derivative with a second phenolic ring. For instance, the synthesis of radiolabeled [3,5-¹²⁵I]diiodo-L-thyronine has been achieved by coupling [¹²⁵I]diiodo-L-tyrosine with 4-hydroxy-3,5-diiodophenylpyruvic acid. nih.gov This reaction forms the thyroxine structure, which can then be selectively deiodinated to yield the desired 3,5-diiodothyronine. nih.gov While this example uses an unprotected amino group, the principle is readily adaptable to the Boc-protected analogue.

The general scheme for this synthetic approach is outlined below:

Reactant 1Reactant 2Product
Boc-3,5-diiodo-L-tyrosineSubstituted PhenolThis compound Derivative

Optimization of Coupling Reactions for Thyronine Ether Linkage Formation

The formation of the diaryl ether linkage is a pivotal step in the synthesis of this compound and is often achieved through copper-catalyzed cross-coupling reactions, such as the Ullmann condensation. wikipedia.orgorganic-chemistry.org The traditional Ullmann reaction requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org Modern modifications of this reaction have focused on the use of catalytic amounts of copper, often in conjunction with ligands, to promote the reaction under milder conditions and improve yields. nih.gov

The Ullmann-type reaction for thyronine synthesis typically involves the coupling of a protected diiodotyrosine derivative with a substituted phenol. wikipedia.org Optimization of this reaction involves screening of various copper catalysts (e.g., CuI, CuBr), ligands (e.g., phenanthroline, N,N-dimethylglycine), bases (e.g., K₂CO₃, Cs₂CO₃), and solvents (e.g., DMF, pyridine). The goal is to achieve high yields of the desired diaryl ether with minimal side products and under conditions that are compatible with the functional groups present in the molecule, including the Boc protecting group.

Palladium-catalyzed cross-coupling reactions have also emerged as powerful alternatives for the formation of C-O bonds and can be applied to the synthesis of thyronine derivatives. nih.govmdpi.com

Coupling ReactionCatalyst/MediatorKey Features
Ullmann CondensationCopper (Cu)Formation of diaryl ether linkage. wikipedia.orgorganic-chemistry.org
Palladium Cross-CouplingPalladium (Pd)Alternative method for C-O bond formation. nih.govmdpi.com

Chemical Modifications and Analog Design

The chemical structure of this compound provides several sites for modification to generate a diverse range of analogues for structure-activity relationship studies and for the development of research tools.

Strategies for Generating this compound Analogues

The generation of analogues of this compound can be achieved by introducing various substituents on the phenolic rings or by modifying the alanine (B10760859) side chain. A common strategy involves the synthesis of 3'-substituted derivatives of 3,5-diiodo-L-thyronine. nih.gov These substitutions can modulate the biological activity of the parent compound.

For example, the synthesis of a series of 3'-substituted 3,5-diiodo-L-thyronines has been reported, where various functional groups were introduced at the 3' position of the outer phenolic ring. nih.gov This allows for the exploration of the structure-activity relationships and the identification of analogues with altered receptor binding affinities or metabolic stabilities. The Boc-protected parent compound serves as a versatile starting material for these modifications.

Derivatization for Research Probe Development and Bioconjugation Strategies

The development of research probes from this compound is crucial for studying its biological interactions and mechanisms of action. This often involves the attachment of reporter molecules such as radioisotopes or fluorescent dyes.

Radiolabeling: A key application is the synthesis of radiolabeled analogues for use in binding assays and imaging studies. For instance, the synthesis of [3,5-¹²⁵I]diiodo-L-thyronine has been accomplished, providing a valuable tool for thyroid hormone research. nih.govosti.gov The Boc-protected precursor can be utilized in similar radio-iodination procedures.

Fluorescent Labeling and Bioconjugation: The amino group of the deprotected thyronine or the carboxyl group can be coupled to fluorescent dyes to create fluorescent probes. These probes can be used to visualize the cellular uptake and distribution of the thyronine derivative. Furthermore, this compound can be incorporated into peptides or conjugated to other biomolecules to study its interactions in a biological context. rsc.orgelsevierpure.comrsc.org The development of such conjugates allows for the investigation of its role in larger biological assemblies and for the development of targeted delivery systems. The synthesis of these bioconjugates often involves standard peptide coupling chemistries, where the Boc-protected amino acid is a key building block.

Derivatization StrategyApplicationExample
RadiolabelingBinding assays, Imaging[3,5-¹²⁵I]diiodo-L-thyronine nih.govosti.gov
Fluorescent LabelingCellular imaging, Uptake studiesCoupling to fluorescent dyes
Peptide ConjugationStudy of biological interactions, Targeted deliveryIncorporation into peptide sequences rsc.orgelsevierpure.comrsc.org

Isotopic Labeling for Advanced Research Applications

The use of isotopically labeled compounds is a powerful technique in metabolic research, allowing for the precise tracking of molecules within biological systems. Stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), are non-radioactive and can be incorporated into molecules of interest. These labeled molecules are chemically identical to their unlabeled counterparts but can be distinguished using mass spectrometry. This enables researchers to follow the metabolic fate of the compound, elucidating metabolic pathways, rates of turnover, and the formation of downstream metabolites.

Synthesis of Stable Isotope Labeled this compound for Metabolic Tracing

The synthesis of stable isotope-labeled this compound is crucial for conducting detailed in vivo and in vitro metabolic studies. A notable method involves the synthesis of a ¹³C-labeled version of 3,5-diiodo-L-thyronine, which can then be N-protected with a Boc group. A key strategy for introducing the stable isotopes is through a Chan-Lam coupling reaction. eur.nl

This synthetic route utilizes a ¹³C₆-labeled boronic acid and Boc-3,5-diiodo-L-tyrosine methyl ester as key starting materials. The Chan-Lam coupling reaction forms the diaryl ether bond, a core structural feature of the thyronine backbone, with the ¹³C labels incorporated into one of the aromatic rings. eur.nl

The subsequent steps in the synthesis involve the cleavage of a silyl (B83357) ether protecting group, followed by the hydrolysis of the methyl ester to the corresponding carboxylic acid. The final step in obtaining the isotopically labeled 3,5-diiodo-L-thyronine is the removal of the N-Boc protecting group. eur.nl This multi-step process yields the desired stable isotope-labeled compound with a high degree of purity, suitable for use in sensitive metabolic tracing experiments. eur.nl

Table 1: Key Stages in the Synthesis of ¹³C₆-labeled 3,5-diiodo-L-thyronine

Step Reaction Key Reagents and Conditions Purpose
1 Chan-Lam Coupling Boc-3,5-diiodo-L-tyrosine methyl ester, ¹³C₆-labeled boronic acid, Copper(II) acetate, Pyridine Formation of the diaryl ether linkage and incorporation of the ¹³C₆-labeled ring. eur.nl
2 Silyl Ether Cleavage Tetrabutylammonium fluoride (B91410) (TBAF) Deprotection of the hydroxyl group on the newly introduced phenyl ring. eur.nl
3 Ester Hydrolysis Lithium hydroxide Conversion of the methyl ester to a carboxylic acid. eur.nl
4 Boc Deprotection Hydrochloric acid in dioxane Removal of the N-Boc protecting group to yield the final labeled product. eur.nl

This interactive table summarizes the primary steps for synthesizing ¹³C₆-labeled 3,5-diiodo-L-thyronine, a precursor for the Boc-protected form.

The availability of such stable isotope-labeled analogues of this compound is instrumental for advanced research applications. These tracers allow for the unambiguous identification and quantification of the compound and its metabolites in complex biological matrices, providing valuable insights into its metabolic pathways and physiological roles.

Applications in Thyroid Hormone Analogue and Metabolite Research

Role as a Precursor and Modulating Agent in 3,5-Diiodo-L-thyronine (T2) Studies

Boc-3,5-diiodo-L-thyronine is primarily utilized as a precursor in the chemical synthesis of 3,5-diiodo-L-thyronine (T2) and its derivatives for biological studies. The Boc group is an acid-labile protecting group for the amine functionality in the L-thyronine backbone. wikipedia.org This protection is essential during synthetic procedures that could otherwise affect the amino group, thereby enabling specific modifications at other positions of the molecule. For instance, the synthesis of various analogues with substitutions on the phenolic ring requires the amino group to be protected to prevent unwanted side reactions. nih.gov Once the desired modifications are achieved, the Boc group can be readily removed under mild acidic conditions to yield the final, biologically active compound. wikipedia.org

The use of Boc-protected intermediates like this compound is a standard and effective strategy in medicinal chemistry to produce high-purity thyroid hormone analogues for research. total-synthesis.com This allows for a systematic investigation of the structure-activity relationships of T2 derivatives. The de-protected compound, 3,5-diiodo-L-thyronine (T2), is an endogenous metabolite of thyroid hormones that has been shown to have biological activity, including the stimulation of cellular respiration through pathways that may be independent of the nuclear thyroid hormone receptors. nih.gov The availability of synthetic T2, made possible through precursors like this compound, is crucial for studies examining its metabolic effects.

Investigation of Thyroid Hormone Receptor Interactions Using this compound Derivatives and their De-protected Forms

The interaction of thyroid hormones with their nuclear receptors, TRα and TRβ, is a key determinant of their biological activity. wikipedia.org The binding affinity of a ligand to these receptors is highly dependent on its three-dimensional structure and the presence of specific functional groups. While there is no direct experimental data on the binding affinity of this compound to TRα or TRβ, it can be inferred from the principles of molecular recognition that the presence of the bulky tert-butyloxycarbonyl group at the N-terminus would significantly hinder or prevent its binding to the ligand-binding pocket of the receptors. nih.govmdpi.com

In contrast, the de-protected form, 3,5-diiodo-L-thyronine (T2), has been shown to bind to thyroid hormone receptors, albeit with a lower affinity than the primary active thyroid hormone, 3,5,3'-triiodo-L-thyronine (T3). nih.gov Studies have reported that T2 can bind to TRβ1. nih.gov The affinity of various thyroid hormone analogues for TR subtypes has been extensively studied, revealing the critical role of the substituents on the thyronine core. jci.org

Mechanistic Studies of Thyroid Hormone Receptor-Mediated Signaling

Exploration of Non-Genomic Actions of 3,5-Diiodo-L-thyronine (T2)

The compound this compound serves as a protected precursor in the synthesis of 3,5-diiodo-L-thyronine (T2), an endogenous metabolite of thyroid hormones. nih.gov Research into T2 has revealed significant biological activities that are often described as "non-genomic" because they occur rapidly and are independent of direct gene transcription modulation via nuclear thyroid hormone receptors (THRs). nih.gov These actions primarily target cellular energy metabolism, with mitochondria being a principal site of activity. pagepressjournals.org

Studies have demonstrated that exogenously administered T2 can rapidly stimulate the resting metabolic rate. mdpi.com This effect is linked to its direct action on mitochondria, where it can modulate the activity of the respiratory chain and increase oxygen consumption. glpbio.comfrontiersin.org For instance, T2 has been shown to stimulate fatty acid oxidation within mitochondria and can counteract changes in the mitochondrial protein profile induced by high-fat diets. nih.gov This rapid stimulation of hepatic oxygen consumption can be observed even at very low concentrations. glpbio.com

The non-genomic effects of T2 are distinct from the classical, genomic actions of triiodothyronine (T3), which involve binding to nuclear receptors and altering gene expression. nih.gov The rapid onset of T2's metabolic effects suggests it may mediate some of the short-term actions of thyroid hormones, particularly in processes that require a swift increase in energy expenditure. frontiersin.org Research in rat cardiomyoblasts has shown that T2 is taken up by the cells and can modulate cardiac energy metabolism by increasing glucose consumption, an effect not shared by equimolar concentrations of T3 or thyroxine (T4). frontiersin.org This points to specific pathways and mechanisms of action that are unique to T2.

Biochemical and Cellular Effects Attributed to 3,5 Diiodo L Thyronine T2 Derived from Research Utilizing Its Boc Protected Form As a Research Tool

Hepatic and Adipose Tissue Lipid Metabolism

Role in the Pathophysiology and Reversal of Hepatic Steatosis and Adiposity

Studies have demonstrated that T2 plays a crucial role in mitigating hepatic steatosis (fatty liver) and reducing adiposity, primarily in animal models of diet-induced obesity. nih.govmdpi.compagepressjournals.org When administered to rats on a long-term high-fat diet, T2 has been shown to reverse the accumulation of fat in the liver. nih.gov This effect is largely attributed to its action at the mitochondrial level, where it enhances the rate of fatty acid oxidation. nih.gov By stimulating mitochondrial uncoupling, T2 leads to a less efficient use of fatty acid substrates, thereby promoting their breakdown and reducing their storage in liver cells. nih.gov

In addition to its effects on the liver, T2 administration has been observed to significantly reduce body fat accumulation. nih.govnih.gov This reduction in adiposity is linked to an increase in the resting metabolic rate, without a corresponding increase in energy intake. frontiersin.org Research in rats fed a high-fat diet showed that T2 treatment counteracted the increase in visceral fat pad weight. mdpi.com The mechanisms underlying these effects involve the stimulation of energy expenditure and the promotion of fat utilization over storage. mdpi.compagepressjournals.org Furthermore, T2 has been found to counteract the rise in serum cholesterol levels associated with a high-fat diet. frontiersin.org

Some studies, however, have reported conflicting results. For instance, one study on Sprague Dawley rats fed an unsaturated fat diet found that T2 administration did not improve hepatic steatosis or whole-body insulin (B600854) sensitivity. nih.gov These discrepancies may be attributable to differences in the animal model, the composition of the high-fat diet, and the dosage of T2 used in the studies.

Table 1: Effects of 3,5-Diiodo-L-thyronine (T2) on Hepatic Steatosis and Adiposity in High-Fat Diet (HFD) Fed Rats

ParameterObservationReference
Hepatic Fat Accumulation T2 treatment reduced hepatic fatty accumulation. nih.gov
Mitochondrial Fatty Acid Oxidation T2 treatment enhanced the rate of fatty acid oxidation in liver mitochondria. nih.gov
Body Fat Accumulation T2 administration significantly reduced body fat accumulation. nih.govnih.gov
Resting Metabolic Rate T2 administration significantly increased the resting metabolic rate. frontiersin.org
Serum Cholesterol In HFD-T2 rats, serum cholesterol levels were reduced by ~23% compared to HFD rats. frontiersin.org
Visceral Fat Pad Weight The visceral fat pad tissue weighed 30.61g in HFD rats compared to 22.4g in HFD-T2 animals. mdpi.com

Immunomodulatory and Anti-inflammatory Mechanisms

Beyond its metabolic effects, T2 has been shown to possess significant immunomodulatory and anti-inflammatory properties, particularly within visceral adipose tissue.

In the context of a long-lasting high-fat diet, which is known to induce a chronic low-grade inflammatory state in visceral adipose tissue, T2 administration has been shown to produce beneficial effects on inflammation. nih.govnih.govfrontiersin.org This inflammatory state is a risk factor for the development of related metabolic diseases. nih.govnih.gov T2 administration to overweight rats on a high-fat diet was found to ameliorate the inflammatory response in adipocytes. nih.gov

The expansion of adipose tissue in obesity can lead to hypoxia, which in turn triggers inflammation and angiogenesis. frontiersin.org T2 administration has been shown to improve the expression of hypoxia markers that are typically altered in rats on a high-fat diet. nih.govnih.gov Moreover, T2 has been found to reduce angiogenesis in visceral adipose tissue by decreasing the expression of the pro-angiogenic miR126. nih.govnih.gov This suggests that T2 can counteract the pathological vascular remodeling that occurs in adipose tissue during obesity.

Chronic inflammation is closely linked to oxidative stress and subsequent DNA damage. nih.govnih.gov T2 administration has been shown to reduce the oxidative damage of DNA in visceral adipose tissue, which is known to be associated with an inflammatory state. nih.govnih.gov At the mitochondrial level in the liver, T2 has been shown to ameliorate oxidative stress. nih.gov Furthermore, studies have indicated that both T2 and T3 can decrease oxidative damage to mitochondrial DNA in the liver, albeit through different mechanisms. nih.gov

Table 2: Immunomodulatory and Anti-inflammatory Effects of 3,5-Diiodo-L-thyronine (T2)

EffectObservationReference
Visceral Adipose Tissue Inflammation T2 administration produces beneficial effects on the inflammatory state of visceral adipose tissue in rats on a long-lasting high-fat diet. nih.govnih.govfrontiersin.org
Pro-inflammatory Cytokines T2 administration significantly decreased PAI-1 and IL-1B levels. frontiersin.org
Macrophage Infiltration T2 reduced macrophage infiltration in white adipose tissue and influenced their polarization. nih.govnih.gov
Hypoxia Markers T2 improved the expression of hypoxia markers altered in HFD rats. nih.govnih.gov
Angiogenesis T2 reduced angiogenesis by decreasing the pro-angiogenic miR126 expression. nih.govnih.gov
DNA Damage T2 reduced the oxidative damage of DNA associated with the inflammatory status. nih.govnih.gov

Cellular Differentiation and Proliferation Studies

While the effects of thyroid hormones on cellular differentiation and proliferation are well-documented, specific studies utilizing the Boc-protected form of 3,5-diiodo-L-thyronine as a research tool in this area are not extensively reported in the available scientific literature. Generally, thyroid hormones, such as 3,5,3'-triiodo-L-thyronine (T3), are known to play a crucial role in the growth, differentiation, and regulation of metabolic functions in various cell types. researchgate.net For instance, T3 has been shown to enhance the differentiation of a human pancreatic duct cell line towards a β-cell-like phenotype. researchgate.net Both T3 and L-thyroxine (T4) have been found to cause the proliferation of human glioblastoma cells. nih.gov These effects are often mediated through complex signaling pathways involving both genomic and non-genomic actions. Further research is required to specifically delineate the role of Boc-3,5-diiodo-L-thyronine in modulating cellular differentiation and proliferation processes.

Insights into Chondrogenesis of Human Mesenchymal Stem Cells

There is currently no specific research data detailing the insights into the chondrogenesis of human mesenchymal stem cells derived from studies utilizing this compound as a research tool. General research has explored the influence of thyroid hormones, such as triiodothyronine (T3), on the differentiation of mesenchymal stem cells into chondrocytes, the cells responsible for cartilage formation. These studies indicate that thyroid hormones can modulate the expression of key chondrogenic markers. However, the specific contribution of research using Boc-protected T2 to this field has not been documented.

Advanced Analytical and Computational Methodologies in Boc 3,5 Diiodo L Thyronine Research

Advanced Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic techniques form the cornerstone of the analytical workflow for Boc-3,5-diiodo-L-thyronine, providing definitive data on its molecular structure, purity, and concentration in various matrices.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification, Purity Assessment, and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the analysis of this compound. This combination offers high sensitivity and specificity, making it the gold standard for detecting and quantifying thyroid hormones and their derivatives. nih.govfrontiersin.org

Identification and Structural Confirmation: In mass spectrometry, the molecule is ionized and its mass-to-charge ratio (m/z) is measured. For this compound (molecular formula C20H21I2NO6), the expected exact mass is approximately 625.95 g/mol . Electrospray ionization (ESI) in positive ion mode is commonly used, where the molecule would be detected as a protonated species [M+H]+ at an m/z of approximately 626.96. The presence of two iodine atoms creates a characteristic isotopic pattern that aids in its identification.

Purity Assessment and Quantification: Tandem mass spectrometry (MS/MS) is used for unambiguous identification and quantification. nih.gov A specific precursor ion (e.g., m/z 626.96) is selected and fragmented, producing a unique pattern of product ions. The fragmentation of the Boc group is predictable, often involving the loss of isobutylene (B52900) (56 Da) or the entire Boc group (101 Da). This process, known as Selected Reaction Monitoring (SRM), allows for highly selective quantification, even in complex biological samples, by monitoring specific precursor-to-product ion transitions. nih.gov LC-MS/MS methods developed for endogenous thyroid hormone metabolites can be adapted for the Boc-protected version, with adjustments for its increased retention time due to the lipophilic Boc group. endocrine-abstracts.orgnih.gov

ParameterDescriptionTypical Value/Method
Ionization Technique Method used to generate ions for MS analysis.Electrospray Ionization (ESI), Positive Mode
Parent Ion (Precursor) The m/z of the intact, protonated molecule.~626.96 for [M+H]+
MS/MS Transitions (SRM) Specific fragmentation patterns used for quantification.Involves predictable losses from the Boc group and thyronine backbone.
Quantification Limit The lowest concentration that can be reliably measured.Can reach picomolar (pmol/L) levels in biological matrices. nih.govfrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of molecules like this compound. core.ac.ukethernet.edu.et It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum gives information on the number and chemical environment of hydrogen atoms. For this compound, a key identifying feature is a prominent singlet peak around 1.4 ppm, integrating to nine protons, which corresponds to the chemically equivalent methyl protons of the tert-butyl group. Other signals include aromatic protons on the two phenyl rings and protons associated with the alanine (B10760859) side chain.

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum reveals the chemical environment of each carbon atom. The Boc group introduces two characteristic signals: one for the quaternary carbon (~80 ppm) and another for the three equivalent methyl carbons (~28 ppm). researchgate.net The remaining signals correspond to the carbons of the diiodothyronine structure. Studies on the parent compound, 3,5-diiodo-L-thyronine, show that the mobility of the two aromatic rings is similar, and NMR relaxation data can be used to understand the molecule's internal dynamics in solution. researchgate.netnih.gov

NucleusThis compound: Expected Chemical Shift (δ, ppm)Key Structural Feature
¹H ~1.4 (singlet, 9H)tert-butyl group of Boc moiety
~2.8-3.2 (multiplet, 2H)β-protons of alanine side chain
~4.2-4.5 (multiplet, 1H)α-proton of alanine side chain
~6.5-7.8 (multiplets)Aromatic protons
¹³C ~28 (quartet)Methyl carbons of Boc moiety
~80 (singlet)Quaternary carbon of Boc moiety
~35-40β-carbon of alanine side chain
~55-60α-carbon of alanine side chain
~110-160Aromatic and ether-linkage carbons
~170-175Carboxyl carbon

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Chiral Resolution

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating this compound from impurities and for resolving its stereoisomers. sielc.com

Purity Analysis: Reversed-phase HPLC (RP-HPLC) is the most common method for assessing the purity of thyroid hormone derivatives. nih.gov In this technique, the compound is passed through a nonpolar stationary phase (like C18) with a polar mobile phase. The addition of the lipophilic Boc group significantly increases the compound's hydrophobicity compared to the parent 3,5-diiodo-L-thyronine, resulting in a longer retention time. This property allows for excellent separation from more polar starting materials or degradation products.

Chiral Resolution: Since the compound is derived from L-thyronine, it is chiral. Verifying its enantiomeric purity is critical, as different enantiomers can have vastly different biological activities. Chiral HPLC methods are employed to separate the L- and D-enantiomers. This is typically achieved using a chiral stationary phase (CSP), such as one based on a crown ether or an antibiotic, which interacts stereoselectively with the enantiomers, causing them to elute at different times. researchgate.netresearchgate.net The development of chiral LC-MS/MS methods allows for the sensitive and selective quantification of each enantiomer. researchgate.net

Analysis TypeHPLC MethodStationary Phase ExampleKey Outcome
Purity Assessment Reversed-Phase (RP-HPLC)Octadecylsilane (C18)Separation from polar and nonpolar impurities based on hydrophobicity.
Chiral Resolution Chiral HPLCCrown Ether-based CSPSeparation and quantification of L- and D-enantiomers. researchgate.net

Computational Approaches and Molecular Modeling

Computational methods provide valuable insights into the behavior of this compound at a molecular level, complementing experimental data by predicting interactions and biological activities.

Molecular Docking and Molecular Dynamics (MD) Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a ligand like this compound might bind to a biological target, such as the thyroid hormone receptor (TR). rowan.edu

Molecular Docking: This technique predicts the preferred orientation of the ligand when bound to a receptor to form a stable complex. For this compound, docking studies would place the molecule into the known three-dimensional structure of the TR's ligand-binding domain. The large, bulky Boc group would be expected to have a significant impact on the binding mode, potentially creating steric clashes or new favorable interactions that differ from the parent compound. The results can provide a binding affinity score, suggesting how strongly the molecule might bind to the receptor.

Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic picture of the ligand-receptor complex over time. nih.gov After an initial docking pose is established, MD simulations can model the movements of the ligand, the receptor, and surrounding solvent molecules. These simulations can reveal the stability of the binding pose, identify key amino acid residues involved in the interaction, and elucidate conformational changes in the receptor upon binding. nih.gov For thyroid hormones, MD simulations have been used to understand the pathways by which ligands enter and exit the binding pocket, which can inform the design of new molecules with improved affinity or residence time. nih.gov

Predictive Modeling of Biological Activity

Predictive modeling, such as Quantitative Structure-Activity Relationship (QSAR) analysis, aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity.

QSAR models are built by analyzing a series of related compounds with known activities. For a new compound like this compound, its structural properties (known as molecular descriptors) are calculated. These descriptors can include electronic properties, hydrophobicity, steric factors, and topological indices. By inputting these descriptors into a previously developed QSAR model for thyromimetic compounds, it is possible to predict the biological activity of this compound. The presence of the Boc group would significantly alter key descriptors, such as molecular weight, volume, and lipophilicity (logP), which would heavily influence the predicted activity compared to the unprotected 3,5-diiodo-L-thyronine. These predictive models can help prioritize which novel compounds should be synthesized and tested experimentally.

Metabolomics and Systems Biology Integration

The study of this compound and its physiological effects is increasingly benefiting from advanced analytical and computational methodologies. Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a direct functional readout of the physiological state. When integrated with other "omics" disciplines within a systems biology framework, it offers a powerful approach to unraveling complex biological systems influenced by this thyroid hormone analog.

Application of Untargeted Metabolomics for Biomarker Discovery and Metabolic Pathway Elucidation

Untargeted metabolomics aims to capture a global and unbiased snapshot of all measurable metabolites in a sample, providing a powerful tool for generating new hypotheses. nih.gov In the context of research on diiodothyronines, this approach is pivotal for discovering novel biomarkers and elucidating the metabolic pathways modulated by these compounds. The process typically involves advanced analytical platforms like high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC) to analyze biological samples. yale.edu

The application of untargeted metabolomics in thyroid-related research has successfully identified metabolic signatures associated with various conditions. nih.gov For instance, studies on thyroid cancers have revealed significant alterations in glucose, amino acid, and lipid metabolism. nih.gov While direct metabolomics research on this compound is limited, the methodologies applied to its close analog, 3,5-diiodo-L-thyronine (T2), and other thyroid hormones provide a clear blueprint for its investigation. nih.govpagepressjournals.org Research on T2 has shown it to be a metabolically active compound that can influence energy and lipid metabolism. nih.govpagepressjournals.org

An untargeted metabolomics study investigating the effects of a compound like this compound would likely identify shifts in key metabolic pathways. Based on the known actions of related iodothyronines, potential biomarkers could emerge from pathways such as:

Fatty Acid Oxidation: Changes in acylcarnitines and free fatty acids.

Glycolysis and Tricarboxylic Acid (TCA) Cycle: Alterations in organic acids and glucose metabolites.

Amino Acid Metabolism: Fluctuations in essential and non-essential amino acids.

Lipid Metabolism: Variations in glycerolipids, phospholipids, and cholesterol metabolites. nih.gov

The identification of such biomarkers is crucial for understanding the mechanistic actions of the compound and for developing potential diagnostic or prognostic tools in related pathologies. nih.gov

Table 1: Potential Biomarkers and Affected Pathways in Diiodothyronine Research

Metabolite ClassPotential BiomarkersAssociated Metabolic PathwayPotential Biological Implication
Amino AcidsLeucine, Isoleucine, ValineBranched-Chain Amino Acid (BCAA) MetabolismModulation of protein synthesis and energy substrate utilization
LipidsPalmitoylcarnitine, OleoylcarnitineFatty Acid β-oxidationAlterations in mitochondrial fatty acid uptake and oxidation
CarbohydratesLactate, PyruvateGlycolysis/GluconeogenesisShift in cellular glucose metabolism and energy production
Organic AcidsCitrate, SuccinateTricarboxylic Acid (TCA) CycleChanges in mitochondrial respiration and energy status

Multi-omics Data Integration for Comprehensive Biological Understanding

To achieve a holistic understanding of the biological impact of this compound, a systems biology approach that integrates data from multiple "omics" platforms is essential. mdpi.com This multi-omics strategy combines metabolomics data with genomics, transcriptomics, and proteomics to construct a more complete picture of the molecular mechanisms at play, from the genetic blueprint to functional output. mdpi.com

The integration of these diverse datasets allows researchers to move beyond simple correlations and toward a causal understanding of biological processes. nih.gov For example, a change in the transcriptome (the set of all RNA transcripts) might reveal the upregulation of genes involved in lipid metabolism. Proteomics could then confirm an increase in the corresponding enzymes, and metabolomics would provide the ultimate functional readout by showing a decrease in lipid substrates and an increase in their breakdown products. mdpi.com

In the context of thyroid hormone analog research, multi-omics integration can:

Identify Regulatory Networks: Elucidate how the compound influences gene expression, which in turn alters protein levels and ultimately metabolic activity. nih.gov

Uncover Novel Mechanisms: Reveal unexpected connections between different biological pathways that are perturbed by the compound. nih.gov

Enhance Biomarker Validation: Strengthen the validity of biomarkers by showing convergent evidence across multiple molecular levels. ijbs.com

A hypothetical multi-omics study on this compound might involve treating a cell or animal model and then collecting data across different omics layers. The integration of this data could reveal, for instance, that the compound activates a specific nuclear receptor (genomics/transcriptomics), leading to the increased expression of mitochondrial enzymes (proteomics), which results in enhanced fat burning and a specific signature of acylcarnitines in the metabolome. mdpi.comnih.gov This comprehensive approach is critical for fully characterizing the systems-level effects of novel therapeutic compounds. nih.gov

Table 2: Illustrative Multi-omics Data Integration in Thyroid Hormone Analog Research

Omics LayerAnalytical ApproachPotential FindingsContribution to Understanding
Transcriptomics RNA-SequencingDifferential expression of genes involved in mitochondrial biogenesis and lipid catabolism (e.g., PGC-1α, CPT1).Identifies the genetic programs activated by the compound.
Proteomics Mass Spectrometry-based ProteomicsIncreased abundance of enzymes in the fatty acid oxidation pathway and electron transport chain.Confirms that transcriptional changes are translated into functional proteins.
Metabolomics LC-MS Untargeted MetabolomicsDecreased levels of triglycerides and increased levels of short- and medium-chain acylcarnitines.Provides the ultimate proof of altered metabolic flux and function.
Integrated Analysis Bioinformatics & Systems Biology ModelingA comprehensive model showing the compound activates a transcriptional program leading to increased mitochondrial protein expression and enhanced fat oxidation.Creates a holistic, mechanistic understanding of the compound's mode of action.

Translational and Future Research Directions

Development of Novel Therapeutic Agents based on 3,5-Diiodo-L-thyronine Analogues and their Boc-Protected Precursors

The exploration of 3,5-diiodo-L-thyronine (T2) and its derivatives as therapeutic agents is an active area of research, particularly for metabolic diseases. chemimpex.com The unique metabolic effects of T2, which can stimulate energy expenditure and reduce adiposity without some of the adverse thyrotoxic effects associated with the more potent thyroid hormone T3, make it an attractive lead compound. mdpi.comnih.gov The development of novel therapeutic agents hinges on the synthesis of various T2 analogues to optimize efficacy, tissue selectivity, and safety profiles.

This synthetic process relies heavily on the use of protected precursors, such as Boc-3,5-diiodo-L-thyronine. The tert-butyloxycarbonyl (Boc) group is a standard acid-labile protecting group for the α-amino function of amino acids. peptide.com In the context of synthesizing T2 analogues, Boc-protection is a crucial chemical strategy. It temporarily blocks the highly reactive amine group on the thyronine backbone, allowing chemists to perform specific modifications on other parts of the molecule, such as the 3'-position of the phenolic ring. nih.govseplite.comnih.gov Once the desired modifications are complete, the Boc group can be cleanly removed under moderate acidic conditions, yielding the final, active analogue. peptide.com

Research has focused on creating 3'-substituted derivatives of 3,5-diiodo-L-thyronine to probe the structure-activity relationship and understand how different chemical groups at this position influence binding to thyroid hormone receptors and subsequent biological activity. nih.gov By starting with a stable, Boc-protected intermediate, researchers can systematically build a library of novel compounds for screening, aiming to identify next-generation thyromimetics with enhanced therapeutic windows for conditions like obesity, liver steatosis, and dyslipidemia. chemimpex.commdpi.com

Potential in Targeted Drug Delivery Systems and Bioconjugation Strategies

The therapeutic potential of 3,5-diiodo-L-thyronine (T2) has prompted investigations into advanced delivery methods to enhance its efficacy and target it to specific tissues. Bioconjugation—the chemical linking of two molecules—and nanoparticle-based delivery systems represent a promising frontier. These strategies aim to improve the pharmacokinetic profile of T2 and concentrate its action at the desired site, minimizing off-target effects.

A notable example involves the development of a nanoparticle-coupled T2 peptide for treating autoimmune chronic prostatitis/chronic pelvic pain syndrome (CP/CPPS) in animal models. nih.gov In this approach, a T2-containing peptide was conjugated to a biodegradable polymeric nanoparticle (PLGA-PEMA). This nanocarrier system was shown to ameliorate disease symptoms, reduce levels of pro-inflammatory mediators like TNF-α, and increase the anti-inflammatory cytokine IL-10, suggesting that the nanoparticle conjugate effectively induced immune tolerance. nih.gov This study highlights the potential of using T2 in a conjugated form to modulate immune responses in a targeted manner.

The chemical feasibility of creating such conjugates is further supported by work in other fields, such as the development of radioimmunoassays, where diiodothyronines have been successfully conjugated to larger proteins like bovine serum albumin (BSA) to generate antibodies. bioscientifica.com These examples demonstrate that the chemical structure of diiodothyronines is amenable to conjugation, opening avenues for future research into linking T2 or its Boc-protected precursors to targeting ligands, polymers, or nanoparticles for site-specific drug delivery in metabolic and inflammatory diseases.

Radiopharmaceutical Applications and Diagnostic Imaging Development

The inherent structure of this compound, containing two stable iodine atoms, makes its derivatives logical candidates for the development of radiopharmaceuticals for diagnostic imaging. By replacing the stable iodine atoms with radioactive isotopes, such as Iodine-125 ([¹²⁵I]) or Iodine-131 ([¹³¹I]), it is possible to create tracers for techniques like Single Photon Emission Computed Tomography (SPECT). nih.govajronline.org

The synthesis of radioiodinated 3,5-diiodo-L-thyronine has been described in the literature, establishing the chemical basis for creating such imaging agents. nih.gov While much of the current clinical use of radioiodine SPECT/CT imaging focuses on detecting and staging differentiated thyroid cancer by targeting the sodium-iodide symporter (NIS), there is a recognized need for novel probes to image tumors that have lost NIS expression or to visualize the distribution of specific thyroid hormone receptors. nih.govsnmjournals.org

Future research could focus on developing [¹³¹I]- or [¹²⁵I]-labeled T2 analogues as diagnostic tools. These radiotracers could potentially be used to:

Visualize tissues with high expression of specific thyroid hormone receptors.

Monitor the delivery and uptake of T2-based therapeutic drugs.

Provide prognostic information in certain types of cancers or metabolic disorders where thyroid hormone signaling is dysregulated.

Given the interest in other novel PET tracers for thyroid cancer imaging, such as [¹⁸F]tetrafluoroborate ([¹⁸F]TFB), the development of thyronine-based radiopharmaceuticals represents a logical and underexplored area for advancing molecular imaging. snmjournals.org

Emerging Research Areas in Endocrine, Metabolic, and Inflammatory Disorders

The most significant translational potential for 3,5-diiodo-L-thyronine (T2) lies in its application for a range of endocrine, metabolic, and inflammatory conditions. Historically considered an inactive metabolite, research has shown that T2 exerts significant biological effects, often by directly targeting mitochondria and modulating cellular energy metabolism. nih.govnih.gov

Metabolic Disorders: In animal models of diet-induced obesity, T2 administration has been shown to prevent body weight gain, reduce visceral fat, and counteract liver steatosis (fatty liver). frontiersin.orgnih.gov It appears to achieve this by increasing mitochondrial fatty acid oxidation, effectively "burning" excess fat without causing the significant cardiac side effects associated with higher doses of T3. nih.govnih.gov Furthermore, T2 has been found to improve insulin (B600854) sensitivity, suggesting a role in managing type 2 diabetes and metabolic syndrome. nih.gov

Inflammatory Disorders: Chronic low-grade inflammation is a key feature of metabolic diseases. T2 has demonstrated potent anti-inflammatory effects. In rats fed a high-fat diet, T2 administration ameliorated the inflammatory state in visceral adipose tissue by reducing macrophage infiltration and shifting the cytokine profile from pro-inflammatory to anti-inflammatory. frontiersin.org Recent studies in hypothyroid rats have shown that T2 is more effective than T3 at reducing circulating pro-inflammatory cytokines like IL-6 and IL-1β while increasing the anti-inflammatory cytokine IL-10. nih.gov Notably, T2 was found to reverse the activation of the cGAS-STING inflammatory pathway, a mechanism linked to sterile inflammatory diseases, suggesting a novel therapeutic target for this compound. nih.gov

The table below summarizes key research findings on the effects of T2 in animal models of metabolic and inflammatory disorders.

Disorder ModelKey Findings with T2 AdministrationMeasured BiomarkersReference
High-Fat Diet (HFD)-Induced Obesity in RatsPrevented body weight gain and hypertriglyceridemia. Reduced visceral fat accumulation.Body Weight, Serum Triglycerides, Visceral Adipose Tissue Mass frontiersin.org
HFD-Induced Adipose Tissue Inflammation in RatsAmeliorated expression of pro-inflammatory cytokines and reduced macrophage infiltration in white adipose tissue.TNF-α, IL-6, Macrophage Markers (e.g., CD68) frontiersin.org
Chemically-Induced Hypothyroidism in RatsReversed activation of the cGAS-STING inflammatory cascade in the liver. More effective than T3 at modulating cytokines.Serum IL-6, IL-1β (decreased); Serum IL-10 (increased) nih.gov
HFD-Induced Insulin Resistance in RatsAmeliorated insulin resistance and preserved muscle glucose uptake.Insulin Tolerance Test, Akt/PKB phosphorylation, IRS-1 levels frontiersin.org
Diabetes-Prone Psammomys obesusAttenuated hyperglycemia and dyslipidemia; reversed liver steatosis.Blood Glucose, Plasma Triglycerides, Liver Fat Content nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic and characterization protocols for Boc-3,5-diiodo-L-thyronine to ensure reproducibility?

  • Methodological Answer : The synthesis of this compound involves introducing the tert-butoxycarbonyl (Boc) protecting group to the amino moiety of 3,5-diiodo-L-thyronine. Critical steps include:

  • Protection : Use Boc anhydride in a basic solvent (e.g., dichloromethane with triethylamine) under inert atmosphere.
  • Purification : Column chromatography or recrystallization to isolate the product, followed by spectroscopic confirmation (¹H/¹³C NMR, FT-IR) to verify the Boc group’s incorporation .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 280 nm (iodine absorption) and mass spectrometry (MS) for molecular weight validation .
  • Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include detailed experimental steps, spectral data, and supplementary characterization files .

Q. How should this compound be stored to maintain stability during experiments?

  • Methodological Answer :

  • Storage Conditions : Store at -20°C in airtight, light-resistant containers under anhydrous conditions to prevent hydrolysis of the Boc group.
  • Handling : Avoid repeated freeze-thaw cycles; aliquot the compound for single-use portions. Pre-treatment (e.g., sterile filtration) is required for cell culture applications to prevent microbial contamination .

Q. What in vivo models are appropriate for studying this compound’s effects on lipid metabolism?

  • Methodological Answer :

  • High-Fat Diet (HFD) Rat Models : Administer this compound intraperitoneally (typical dose: 25–100 µg/100 g body weight/day) for 4–6 weeks. Monitor hepatic fat accumulation via histopathology (Oil Red O staining) and serum lipid profiles (cholesterol, triglycerides) .
  • Hypothyroid Rat Models : Induce hypothyroidism via propylthiouracil (PTU) treatment, then evaluate mitochondrial fatty acid oxidation rates in liver homogenates using radiolabeled palmitate .

Advanced Research Questions

Q. What mechanistic pathways underlie this compound’s mitochondrial effects in lipid-lowering studies?

  • Methodological Answer :

  • Mitochondrial Respiration Assays : Isolate liver mitochondria from treated rodents and measure oxygen consumption rates (OCR) using Clark-type electrodes. Compare ATP synthesis and proton leak under states 2–4 respiration .
  • Transcriptomics : Perform RNA sequencing on liver tissue to identify upregulated genes (e.g., PPARα, CPT1A) linked to fatty acid oxidation. Validate via qPCR and Western blotting .
  • Inhibition Studies : Use mitochondrial complex inhibitors (e.g., rotenone for Complex I) to pinpoint target pathways .

Q. How can researchers resolve contradictions in this compound’s reported efficacy across studies?

  • Methodological Answer :

  • Dose-Response Analysis : Conduct systematic dose-ranging experiments (e.g., 10–200 µg/100 g body weight) to identify optimal therapeutic windows .
  • Model-Specific Variables : Compare outcomes in HFD vs. genetically obese models (e.g., Zucker rats) to assess context-dependent effects .
  • Meta-Analysis : Aggregate data from independent studies using standardized endpoints (e.g., hepatic triglyceride content) to identify confounding factors .

Q. What advanced analytical techniques validate this compound’s purity and structural integrity?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₅H₁₃I₂NO₄) and detect impurities at <0.1% levels .
  • X-ray Crystallography : Resolve crystal structure to verify stereochemistry and Boc group orientation .
  • Stability Testing : Use accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic susceptibility .

Q. How does this compound compare to other iodothyronines (e.g., T3, T4) in modulating metabolic pathways?

  • Methodological Answer :

  • Receptor Binding Assays : Perform competitive radioligand binding studies using thyroid hormone receptors (TRα/TRβ) to compare affinity .
  • Gene Expression Profiling : Use RT-PCR arrays to quantify differential regulation of TR-responsive genes (e.g., DIO1, UCP1) .
  • In Vivo Cross-Comparison : Administer equimolar doses of Boc-T2, T3, and T4 in HFD rats, then measure metabolic rates via indirect calorimetry .

Q. What strategies mitigate the Boc group’s interference in biological assays?

  • Methodological Answer :

  • Enzymatic Deprotection : Treat this compound with trifluoroacetic acid (TFA) or enzymatic cleavage (e.g., esterases) prior to cell-based assays .
  • Control Experiments : Compare Boc-T2 with unprotected T2 in parallel assays to isolate the Boc group’s impact on solubility and bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.